2-[(Dimethylamino)methyl]-4,6-dinonylphenol
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Overview
Description
2-[(Dimethylamino)methyl]-4,6-dinonylphenol is an organic compound characterized by the presence of a phenol group substituted with dimethylamino and dinonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol typically involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in a reactor under vacuum, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-dinonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-[(Dimethylamino)methyl]-4,6-dinonylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an additive in lubricants and polymers to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with three dimethylamino groups.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups instead of dinonyl groups.
Uniqueness
2-[(Dimethylamino)methyl]-4,6-dinonylphenol is unique due to the presence of long-chain dinonyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
71756-73-5 |
---|---|
Molecular Formula |
C27H49NO |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C27H49NO/c1-5-7-9-11-13-15-17-19-24-21-25(20-18-16-14-12-10-8-6-2)27(29)26(22-24)23-28(3)4/h21-22,29H,5-20,23H2,1-4H3 |
InChI Key |
NTFXJBMYMPJFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CN(C)C)O)CCCCCCCCC |
Origin of Product |
United States |
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